molecular formula C18H19NO4 B4664262 methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate

methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate

Cat. No. B4664262
M. Wt: 313.3 g/mol
InChI Key: AEFYDNYJBMPFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMBA-MPA and is synthesized through a specific method.

Scientific Research Applications

DMBA-MPA has been extensively studied for its potential applications in various fields. In the field of cancer research, DMBA-MPA has been shown to inhibit the growth of cancer cells by inducing apoptosis. DMBA-MPA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, DMBA-MPA has been studied for its antimicrobial properties and its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of DMBA-MPA is not fully understood, but it is thought to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. DMBA-MPA has also been shown to generate reactive oxygen species, which can damage cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
DMBA-MPA has been shown to have various biochemical and physiological effects. In cancer cells, DMBA-MPA induces apoptosis and inhibits the growth of cancer cells. DMBA-MPA has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi. In addition, DMBA-MPA has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

DMBA-MPA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. DMBA-MPA is also stable and can be stored for long periods of time. However, one limitation of DMBA-MPA is that it is toxic and must be handled with care. In addition, DMBA-MPA has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DMBA-MPA. In the field of cancer research, DMBA-MPA could be further studied for its potential use in combination with other cancer treatments. DMBA-MPA could also be studied for its potential use in other diseases, such as infections and inflammation. In addition, the synthesis method of DMBA-MPA could be optimized to obtain higher yields and purity.

properties

IUPAC Name

methyl 2-[3-[(3,4-dimethylbenzoyl)amino]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-7-8-14(9-13(12)2)18(21)19-15-5-4-6-16(10-15)23-11-17(20)22-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFYDNYJBMPFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate
Reactant of Route 2
Reactant of Route 2
methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate
Reactant of Route 3
Reactant of Route 3
methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate
Reactant of Route 4
Reactant of Route 4
methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate
Reactant of Route 5
Reactant of Route 5
methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate
Reactant of Route 6
Reactant of Route 6
methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.